molecular formula C8H5N3O3 B117970 6-nitroquinazolin-4(3H)-one CAS No. 6943-17-5

6-nitroquinazolin-4(3H)-one

Cat. No.: B117970
CAS No.: 6943-17-5
M. Wt: 191.14 g/mol
InChI Key: MOBNCKURXDGQCB-UHFFFAOYSA-N
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Description

6-Nitroquinazolin-4(3H)-one is a yellow solid compound . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. One study reported a facile synthesis of a novel quinazoline sulfone, 6-nitro-7-tosylquinazolin-4(3H)-one, using a modified protocol from 7-chloro-6-nitroquinazolin-4(3H)-one and sodium p-toluenesulfinate . Another study reported an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis, which involves a fungal two-module nonribosomal peptide synthase ftChyA with an unusual terminal condensation domain catalysing tripeptide formation .


Molecular Structure Analysis

The molecular formula of this compound is C8H5N3O3 . The structure of this compound has been determined by single-crystal X-ray analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound has not been extensively studied. More research is needed to fully understand its chemical reactions .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 191.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and density have not been reported in the literature .

Scientific Research Applications

Synthesis and Characterization

  • 6-nitroquinazolin-4(3H)-one has been synthesized using facile methods, with its structure characterized by various spectroscopic techniques including X-ray single crystal diffraction, IR, and NMR spectroscopy. This compound demonstrates significant hydrogen bonding, impacting its chemical behavior and applications (Kesternich et al., 2013).

Application in Drug Synthesis

  • The compound plays a role in the synthesis of drugs, such as the efficient production of Azixa™, a microtubule destabilizing agent and apoptosis inducer. This demonstrates its importance in medicinal chemistry, particularly in the development of novel therapeutic agents (Foucourt et al., 2010).

Potential in Antileishmanial Activities

  • Derivatives of this compound have been synthesized and shown to possess significant antileishmanial activities. This suggests the potential of this compound derivatives in the treatment of leishmaniasis, a neglected tropical disease (Saad et al., 2016).

Chemical and Spectral Studies

  • Studies on the chemical and spectral properties of this compound derivatives contribute to the understanding of their behavior and potential applications in various scientific fields (Thakkar & Patel, 1969).

Other Applications

  • The compound is also used in various synthetic methodologies, demonstrating its versatility in organic chemistry. This includes the development of novel synthetic routes and the study of its reactions under different conditions (Various Authors, 2001-2020).

Safety and Hazards

The safety and hazards of 6-nitroquinazolin-4(3H)-one are not well documented. It is recommended to handle this compound with appropriate safety measures .

Future Directions

Future research on 6-nitroquinazolin-4(3H)-one could focus on its photodynamic effects and its potential use in the treatment of human melanoma cell lines . Further studies are also needed to explore its synthesis, mechanism of action, and physical and chemical properties.

Properties

IUPAC Name

6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNCKURXDGQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287586
Record name 6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6943-17-5
Record name 6943-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-3,4-dihydroquinazolin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 6-nitroquinazolin-4(3H)-one?

A1: this compound is characterized by the following:

  • Molecular Formula: C8H5N3O3 [, ]
  • Spectroscopic Data: Characterization often involves techniques like FT-IR, 1H-NMR, 13C-NMR, DEPT, HSQC, HMBC, and mass spectrometry. []

Q2: What is known about the crystal structure of this compound?

A2: Single-crystal X-ray analysis reveals that the quinazolinone unit in this compound is essentially planar. The nitro group exhibits a twist of 12.0° relative to the quinazolinone ring system. Intermolecular hydrogen bonds (N—H⋯O, C—H⋯N, and C—H⋯O) contribute to the stability of the crystal structure. [, ]

Q3: Has this compound been used as a building block for other compounds?

A3: Yes, this compound serves as a precursor in various synthetic pathways. For instance, it can be alkylated with aliphatic and aromatic haloid methyl ketones to yield carbonyl derivatives with potential pharmacological applications. [] It has also been utilized in the synthesis of glycosylated carboranylquinazolines, which are being explored as potential agents for boron neutron capture therapy (BNCT). This synthesis involves a series of reactions, including condensation, reduction, and glycosylation. []

Q4: Are there any studies on the stability of this compound?

A4: While specific stability data for this compound might be limited in the provided research, a related compound, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188), has been investigated for its stability in solutions. UV-Vis spectroscopy revealed that BG1188 exhibits time-dependent stability differences in ultrapure water and dimethyl sulfoxide (DMSO). []

Q5: Are there any known applications of this compound in material science?

A5: The provided research focuses primarily on the chemical synthesis and potential biological applications of this compound and its derivatives. Information regarding its use in material science or as a functional material is not available in these papers.

Q6: What analytical methods are commonly employed to characterize and quantify this compound?

A6: Researchers utilize a combination of techniques for characterizing and quantifying this compound. These include:

  • Spectroscopy: FT-IR, 1H-NMR, 13C-NMR, DEPT, HSQC, and HMBC are valuable for structural elucidation. []
  • Mass Spectrometry: Provides information about the molecular mass and fragmentation patterns. []
  • X-ray Crystallography: Used to determine the crystal structure and arrangement of molecules. [, ]

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